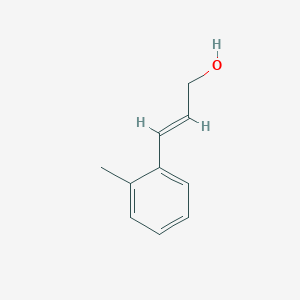

2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-” is also known as p-cymen-8-ol. It is a monoterpenoid phenol that is extracted from essential oils of various plants, including Thymus vulgaris, Origanum vulgare, and Melaleuca alternifolia. The molecular formula is C10H12O and the molecular weight is 148.2 .

Synthesis Analysis

The synthesis of “2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-” can be achieved from ethyl (E)-3-(o-tolyl)acrylate . Unfortunately, the specific synthetic routes are not provided in the search results.Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

The molecular weight of “2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-” is 148.205. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Downstream Processing of Biologically Produced Diols

A review focused on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are promising chemicals with a wide range of applications, highlights the significant cost associated with the separation of these diols from fermentation broth. This review discusses the present state of methods studied for the recovery and purification of these diols, emphasizing the need for improvements in yield, purity, and energy consumption to enhance the downstream processing of biologically produced diols, especially 1,3-propanediol (Zhi-Long Xiu & A. Zeng, 2008).

Production and Breakdown Pathways of Branched Aldehydes in Foods

Another study reviews the production and degradation of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are important flavor compounds in many food products. This paper discusses the formation of these aldehydes at the level of metabolic conversions, microbial, and food composition, with special emphasis on 3-methyl butanal and its presence in various food products, providing insights into the control of these flavor compounds' formation (B. Smit, W. Engels, & G. Smit, 2009).

Practical Synthesis of Key Intermediates

Research on the practical synthesis of key intermediates, such as 2-fluoro-4-bromobiphenyl, which is vital for the manufacture of certain pharmaceuticals, demonstrates the importance of developing efficient and cost-effective synthesis methods. This highlights the continuous need for innovative approaches to synthesize intermediates that are crucial for pharmaceutical production (Yanan Qiu et al., 2009).

Antimicrobial Activity of Eugenol and Essential Oils

A comprehensive review on the antimicrobial activity of eugenol, a hydroxyphenyl propene found in the essential oils of several plants, provides evidence of its broad-spectrum antimicrobial activity against fungi, gram-negative, and gram-positive bacteria. This review discusses the potential of eugenol as a bioactive compound with significant implications for food safety and human health (A. Marchese et al., 2017).

Occupational Exposure to Industrial Chemicals

A review on occupational exposure to Bisphenol A (BPA) sheds light on the health effects associated with exposure to this widely used industrial chemical. It emphasizes the need for further research to assess the actual exposure of workers to BPA and evaluate potential adverse health effects, highlighting the importance of understanding and mitigating occupational risks associated with chemical exposure (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).

properties

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7,11H,8H2,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTULPAVNUDILJ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine](/img/structure/B2513765.png)

![Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2513769.png)

![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2513773.png)

![6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513778.png)

![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2513783.png)

![[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2513785.png)